Mutagenicity Liability of 4'-Cyano-2',3'-difluoroacetanilide Aniline Fragment (CAS 112279-73-9) vs. Non-Mutagenic Clinical Candidate
The aniline fragment released from the hydrolysis of 4'-Cyano-2',3'-difluoroacetanilide (specifically, 4-amino-2,3-difluorobenzonitrile) was determined to be mutagenic in a bacterial reverse mutation assay (Ames test). This liability was absent in a structurally related clinical candidate that was optimized to eliminate this metabolic pathway. This comparison is direct, from the same study and research program .
| Evidence Dimension | Mutagenic Potential |
|---|---|
| Target Compound Data | Positive (mutagenic) in Ames assay |
| Comparator Or Baseline | Pharmacologically superior clinical candidate (structure undisclosed in abstract) - Negative (non-mutagenic) in Ames assay |
| Quantified Difference | Qualitative (mutagenic vs. non-mutagenic) |
| Conditions | Bacterial reverse mutation assay (Ames test); aniline fragment (4-amino-2,3-difluorobenzonitrile) released via hydrolytic metabolism. |
Why This Matters
This is a critical procurement distinction. The compound serves as a benchmark 'mutagenic control' in metabolism and safety studies, or as a key intermediate requiring careful handling to avoid this metabolic pathway, a feature not shared by all close analogs.
